1-methanesulfonyl-N-[5-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O5S3/c1-9-7-11(20-26-9)16-12(22)8-27-15-19-18-14(28-15)17-13(23)10-3-5-21(6-4-10)29(2,24)25/h7,10H,3-6,8H2,1-2H3,(H,16,20,22)(H,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCJTZJAEOQCDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methanesulfonyl-N-[5-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 396.48 g/mol. The structural complexity arises from its multiple functional groups, including oxazole and thiadiazole moieties, which are known to influence biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 1-methanesulfonyl-N-[5-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives containing oxazole and thiadiazole rings possess significant antimicrobial properties. For instance, compounds with similar structures were tested against various bacterial strains and demonstrated effective inhibition at low concentrations .
- Anticancer Properties : The compound's structural components suggest potential anticancer activity. Research into related thiadiazole derivatives has revealed their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including mitochondrial disruption and modulation of apoptotic pathways .
- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Interaction with Enzymes : The presence of sulfonamide and carbamoyl groups allows for interactions with specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Binding : Compounds with similar structures have shown affinity for various receptors (e.g., serotonin receptors), indicating potential neuropharmacological effects .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the thiadiazole ring enhanced antibacterial potency. The minimum inhibitory concentrations (MICs) ranged from 0.5 to 8 µg/mL for effective compounds.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.5 | S. aureus |
| Compound B | 4 | E. coli |
| Compound C | 8 | E. coli |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that compounds derived from similar structures induced significant cell death via apoptosis. The IC50 values were notably lower than those for conventional chemotherapeutics.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound X | 10 | MCF-7 |
| Compound Y | 15 | HeLa |
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structural arrangement that includes a piperidine ring, thiadiazole moiety, and an oxazole derivative. Its molecular formula is , and it exhibits notable physicochemical properties that contribute to its biological activity.
Anticancer Activity
Research has indicated that derivatives of thiadiazoles and oxazoles exhibit significant anticancer properties. The compound's structural components may enhance its efficacy against various cancer cell lines. For instance, studies have demonstrated that compounds with similar scaffolds can inhibit the growth of MCF-7 breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
The presence of the thiadiazole and oxazole rings in the compound suggests potential antimicrobial activity. Compounds containing these moieties have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies indicate that modifications at specific positions can enhance antimicrobial potency .
Enzyme Inhibition
The compound has shown promise in inhibiting key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections .
Anticancer Study on Thiadiazole Derivatives
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiadiazole derivatives, including compounds similar to 1-methanesulfonyl-N-[5-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide. The results showed that certain derivatives exhibited IC50 values below 10 µM against MCF-7 cells, indicating strong anticancer activity .
Antimicrobial Activity Assessment
Another study focused on the antimicrobial efficacy of synthesized oxazole-thiadiazole hybrids. The results revealed that compounds with electron-withdrawing groups at specific positions displayed enhanced activity against multiple bacterial strains, demonstrating the importance of structural modifications for increased efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole Cores
The substitution of oxygen (oxadiazole) for sulfur (thiadiazole) in the heterocyclic core significantly alters electronic properties and binding affinity.
Key Findings :
- Bioactivity : Oxadiazole derivatives in exhibited antibacterial activity, suggesting the thiadiazole analogue may share similar mechanisms but with modified potency .
Role of Sulfonyl and Carboxamide Groups
Sulfonyl and carboxamide groups are critical for solubility and target engagement.
Key Findings :
- Methanesulfonyl vs. Benzenesulfonyl : The smaller methanesulfonyl group in the target compound may reduce steric hindrance, favoring interactions with compact active sites .
- Carboxamide Position: Piperidine-4-carboxamide derivatives (e.g., ) show enhanced hydrogen-bonding capacity compared to non-carboxamide analogues, improving target affinity .
Impact of Sulfanyl Linkers and Substituents
The sulfanyl (-S-) bridge and oxazole/methyl substituents modulate lipophilicity and metabolic stability.
Key Findings :
- Sulfanyl Linkers : Improve membrane permeability compared to methylene (-CH₂-) linkers, as seen in marine-derived compounds .
Q & A
Q. What are the typical synthetic routes for this compound, and what key reagents are involved?
The synthesis involves multi-step reactions: (1) formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives, (2) introduction of the sulfanyl group using a mercaptoacetic acid derivative, and (3) coupling with the methanesulfonyl-piperidine-carboxamide moiety. Key reagents include K₂CO₃ (for deprotonation), DMF (as a polar aprotic solvent), and chloroacetyl chloride for functionalization. Intermediate purification via recrystallization (e.g., methanol) is critical to ensure purity .
Q. Which spectroscopic methods are most reliable for characterizing this compound’s structure?
High-resolution NMR (¹H, ¹³C) confirms the connectivity of the thiadiazole, oxazole, and piperidine rings. Mass spectrometry (HRMS) validates the molecular weight. IR spectroscopy identifies functional groups like sulfonamide (S=O stretch) and carboxamide (N-H bend). X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data .
Q. How can researchers assess initial biological activity of this compound?
Standard assays include enzyme inhibition studies (e.g., kinase or protease targets) and cell-based viability assays (e.g., MTT for cytotoxicity). Dose-response curves (IC₅₀/EC₅₀) are generated using serial dilutions. Positive controls (e.g., known inhibitors) and statistical validation (triplicate repeats) are essential .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiadiazole core under varying pH conditions?
A Design of Experiments (DoE) approach systematically tests pH (e.g., 7–10), temperature (25–80°C), and solvent polarity. For example, alkaline conditions (pH 9–10) in DMF improve nucleophilic substitution efficiency for sulfanyl group introduction. Real-time monitoring via TLC or in-line UV spectroscopy ensures reaction completion .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays). Assess compound stability under assay conditions (e.g., HPLC purity checks post-incubation). Molecular dynamics simulations can identify conformational changes affecting target binding .
Q. Which computational methods predict this compound’s binding mode to a target protein?
Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions using the protein’s crystal structure. Molecular dynamics (MD) simulations (AMBER, GROMACS) refine binding stability over time. Free-energy perturbation (FEP) calculations quantify binding affinity changes for analogs .
Q. How can researchers mitigate solubility issues during in vivo studies?
Prodrug derivatization (e.g., phosphate esters for carboxylic acids) enhances aqueous solubility. Co-solvent systems (PEG-400/Cremophor EL) or nanoformulations (liposomes) improve bioavailability. Solubility parameters (LogP, Hansen solubility) guide solvent selection .
Methodological Notes
- Synthesis Optimization : and highlight the importance of stepwise purification and statistical modeling for yield improvement.
- Data Validation : Cross-referencing spectral data () and biological replicates () ensures reproducibility.
- Computational Tools : Leverage X-ray crystallography () and docking studies () for structure-activity insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
